![molecular formula C18H14N2O3S B6515795 9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 912774-07-3](/img/structure/B6515795.png)
9-hydroxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromeno[2,3-d]pyrimidine . Chromeno pyrimidine derivatives have been studied for their potential as PARP-1 inhibitors, which are involved in DNA repair damage . These inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Synthesis Analysis
The formation of thiones, similar to the one in the requested compound, has been studied via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems using Lawesson’s reagent and phosphorus pentasulfide as thionation agents .Molecular Structure Analysis
While specific structural information for the requested compound is not available, related pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and evaluated for their inhibitory activity towards PARP-1 .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is a common reaction in pyrimidine systems .Mecanismo De Acción
Mode of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in dna synthesis . This suggests that AKOS001778002 might interact with its targets in a similar manner, leading to changes in cellular processes .
Biochemical Pathways
Based on its potential similarity to pyrido[2,3-d]pyrimidines, it could affect the folate pathway by inhibiting dhfr, thereby disrupting dna synthesis and leading to cell death
Pharmacokinetics
Pharmacokinetics is crucial in understanding a drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to other pyrido[2,3-d]pyrimidines, it could potentially lead to cell death by disrupting dna synthesis . More research is needed to confirm this and identify other potential effects.
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential as a PARP-1 inhibitor, given the promising results seen with related compounds . Additionally, further studies could be conducted to better understand its synthesis, physical and chemical properties, and safety profile.
Propiedades
IUPAC Name |
9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-12-7-5-10(6-8-12)16-19-17-13(18(24)20-16)9-11-3-2-4-14(21)15(11)23-17/h2-8,21H,9H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOPARZECZIJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

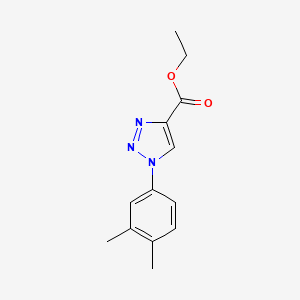
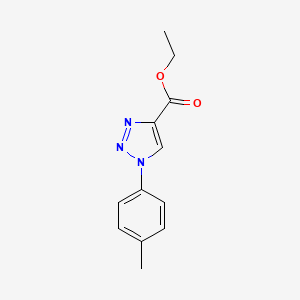
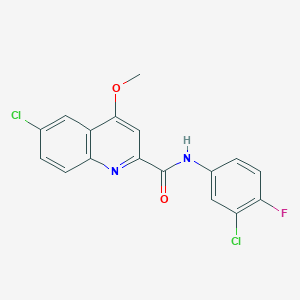
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)
![N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515758.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)
![N-[(3,4-diethoxyphenyl)methyl]-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6515764.png)
![N-(5-chloro-2-methoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515767.png)
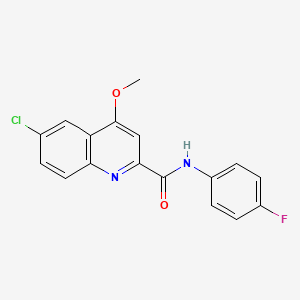
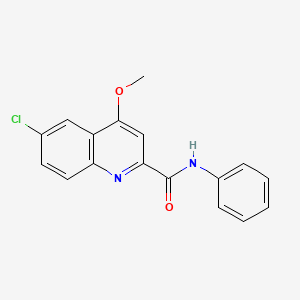

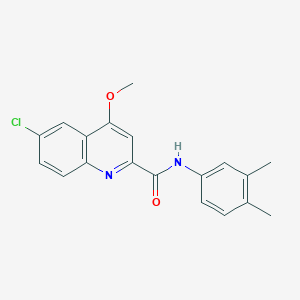
![9-hydroxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6515800.png)